molecular formula C9H13NO3 B8754286 2-Methoxymethoxy-4-methoxy aniline CAS No. 178533-52-3

2-Methoxymethoxy-4-methoxy aniline

Cat. No.: B8754286
CAS No.: 178533-52-3
M. Wt: 183.20 g/mol
InChI Key: TYAZSOQWDGRLFP-UHFFFAOYSA-N
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Description

2-Methoxymethoxy-4-methoxy aniline is a substituted aniline derivative with the molecular formula C9H13NO3 . This specialty amine is characterized by a unique dual ether-protecting group pattern, featuring both a methoxy and a methoxymethoxy (MOM) group on the aromatic ring. This specific substitution pattern makes it a valuable building block in organic synthesis and medicinal chemistry research. Its primary research value lies in its application as a key intermediate for the synthesis of more complex molecules. The presence of the amine group allows for further functionalization, while the MOM protecting group can be selectively removed under mild acidic conditions, offering a strategic advantage in multi-step synthetic routes. Researchers utilize this compound in the development of novel chemical entities, particularly in constructing heterocyclic compounds and functionalized aromatic systems. The compound is intended for use by qualified researchers in a controlled laboratory setting. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for any form of human consumption. Please refer to the relevant Material Safety Data Sheet (MSDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

178533-52-3

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

4-methoxy-2-(methoxymethoxy)aniline

InChI

InChI=1S/C9H13NO3/c1-11-6-13-9-5-7(12-2)3-4-8(9)10/h3-5H,6,10H2,1-2H3

InChI Key

TYAZSOQWDGRLFP-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=CC(=C1)OC)N

Origin of Product

United States

Synthetic Methodologies for 2 Methoxymethoxy 4 Methoxy Aniline and Analogous Structures

Strategic Approaches to Aniline (B41778) Synthesis with Methoxy (B1213986) and Methoxymethoxy Substituents

The construction of aniline derivatives bearing multiple oxygen-containing substituents, like methoxy and methoxymethoxy groups, is a cornerstone of synthetic chemistry, providing building blocks for pharmaceuticals and functional materials. nih.govnih.gov The strategies employed must address issues of regioselectivity and chemoselectivity, especially when dealing with the highly activated nature of the aniline ring.

Multi-Step Reaction Sequences for the Construction of Substituted Aniline Scaffolds

The synthesis of complex anilines rarely occurs in a single step; instead, it typically involves a series of sequential reactions to build the desired substitution pattern. These multi-step sequences are designed to introduce functional groups in a controlled manner, often beginning with a simpler, commercially available aniline or nitrobenzene precursor. uva.nlorgsyn.org

A representative example is the synthesis of 2-nitro-4-methoxyaniline, which proceeds through a well-defined three-step process starting from p-anisidine (4-methoxyaniline). orgsyn.org This sequence highlights a common strategy:

Protection: The highly activating amino group is first protected, typically as an acetanilide, to moderate its reactivity and prevent unwanted side reactions like over-nitration. orgsyn.org

Functionalization: The desired substituent (in this case, a nitro group) is introduced onto the aromatic ring. The protecting group helps direct the new substituent to the desired position (ortho to the amino group). orgsyn.org

Deprotection: The protecting group is removed to regenerate the free amine, yielding the final substituted aniline. orgsyn.org

Another multi-step approach was demonstrated in the synthesis of 2-ethyl-4-methoxy aniline from o-nitroethylbenzene, which involved a Bamberger reaction, acetylation, o-methylation, and hydrolysis. researchgate.net Such sequences underscore the necessity of a planned series of reactions to achieve specific substitution patterns on the aniline core.

StepReactionReagentsProductYield (%)Reference
1AcetylationAcetic anhydride, Acetic acid, Water2-Nitro-4-methoxyacetanilide75-79 orgsyn.org
2NitrationConcentrated Nitric acid2-Nitro-4-methoxyacetanilide- orgsyn.org
3HydrolysisClaisen's alkali (KOH in methanol/water)2-Nitro-4-methoxyaniline91-95 orgsyn.org

Rational Design and Utilization of Precursors in Aniline Functionalization

The efficiency of a synthetic route heavily relies on the logical selection of the starting material. uva.nl An ideal precursor already contains some of the necessary functional groups or has substituents that facilitate the introduction of others in a regiochemically controlled way. For synthesizing molecules like 2-Methoxymethoxy-4-methoxy aniline, a logical starting point would be an aniline derivative that already possesses a methoxy group at the 4-position, such as p-anisidine. orgsyn.org

Application of Protecting Group Strategies in Selective Chemical Transformations

Protecting groups are indispensable tools in the synthesis of complex organic molecules, allowing chemists to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. wikipedia.org In aniline chemistry, the amino group is highly reactive and strongly activating, often leading to undesirable outcomes such as polysubstitution or oxidation during electrophilic aromatic substitution reactions. youtube.com

The most common strategy to mitigate this reactivity is the temporary conversion of the amine to an amide, typically an acetanilide. orgsyn.orgyoutube.com This acetylation process serves two primary purposes:

Reactivity Moderation: The acetyl group is electron-withdrawing, which significantly reduces the activating effect of the nitrogen lone pair on the aromatic ring. This allows for more controlled and selective reactions. youtube.com

Steric Hindrance: The bulkier acetamido group can sterically hinder substitution at the ortho positions, sometimes favoring the para product.

After the desired chemical transformation on the aromatic ring is complete, the acetyl group can be easily removed by hydrolysis under acidic or basic conditions to restore the aniline functionality. orgsyn.org While acetylation is common, other protecting groups like tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc) are also employed, each with specific conditions for introduction and removal, allowing for orthogonal protection schemes in molecules with multiple functional groups. researchgate.net

Protecting GroupAbbreviationIntroduction ReagentDeprotection Condition
AcetylAcAcetic anhydrideAcid or Base Hydrolysis
tert-ButyloxycarbonylBocDi-tert-butyl dicarbonateStrong Acid (e.g., TFA)
BenzyloxycarbonylCbz, ZBenzyl chloroformateHydrogenolysis
FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., Piperidine)

Specific Synthetic Pathways Towards this compound

Regioselective Functionalization Strategies for Aryl Ring Substitution

Regioselectivity—the control of where on a molecule a reaction occurs—is paramount in the synthesis of polysubstituted aromatics. nih.gov The amino group of aniline is a powerful ortho-, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. researchgate.net

A plausible synthetic route to this compound would likely commence with 4-methoxyaniline. The para position is already occupied by a methoxy group, simplifying the regiochemical challenge to functionalizing the ortho position (C-2). A hypothetical, yet chemically sound, pathway would involve the following steps:

Amine Protection: The amino group of 4-methoxyaniline would first be protected as an acetanilide to prevent side reactions and control reactivity.

Ortho-Hydroxylation: A hydroxyl group must be introduced at the 2-position. This is a challenging transformation that could potentially be achieved through various modern C-H functionalization methods or a more classical approach involving ortho-lithiation followed by reaction with an oxygen electrophile. researchgate.netacs.org Alternatively, a sequence of ortho-bromination followed by a nucleophilic substitution to introduce a hydroxyl group could be employed.

O-Alkylation (MOM Protection): The newly introduced hydroxyl group at the C-2 position would then be converted to a methoxymethyl ether. This is typically accomplished by reacting the phenol (B47542) with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base.

Deprotection: Finally, the acetyl protecting group on the nitrogen would be removed via hydrolysis to yield the target compound, this compound.

This proposed pathway relies on the precise control of regioselective reactions at each step to build the desired substitution pattern. nih.govacs.org

Telescoping Synthesis Approaches for Economically Efficient Production of Aromatic Amines

A patented method for the synthesis of 4-methoxy-2-nitroaniline exemplifies this principle using a continuous flow reactor. patsnap.com The process combines three distinct chemical transformations—acetylation, nitration, and hydrolysis—into a continuous sequence. patsnap.com

First, a solution of 4-methoxyaniline is reacted with acetic anhydride in a flow reactor to form the acetanilide intermediate.

This reaction mixture is then directly combined with a nitrating agent in a second reactor to perform the nitration.

Finally, the resulting solution is fed into a third reactor where it is mixed with a base to hydrolyze the acetanilide, yielding the final product.

Catalytic Methods in Aniline Synthesis and Derivatization

Catalysis plays a pivotal role in the synthesis and functionalization of anilines, offering efficient and selective pathways for bond formation. Transition metal catalysis and phase-transfer catalysis are two powerful tools in this domain.

The N-alkylation of anilines is a fundamental transformation for creating carbon-nitrogen bonds. Transition-metal-catalyzed methods, particularly those employing the "borrowing hydrogen" or "auto transfer hydrogen" strategy, are highly efficient and environmentally benign as they use alcohols as alkylating agents and produce only water as a byproduct. researchgate.net This process involves the temporary oxidation of the alcohol to an aldehyde or ketone, condensation with the amine to form an imine, and subsequent reduction of the imine by the hydrogen previously "borrowed" by the catalyst.

A variety of transition metals have been successfully employed to catalyze this reaction:

Ruthenium (Ru): Ruthenium complexes, such as [RuCl₂(p-cymene)]₂, have been shown to be effective catalysts for the N-alkylation of anilines with alcohols, including complex primary carbohydrate alcohols. rsc.org Iridium (Ir) complexes with N-heterocyclic carbene (NHC) ligands have also demonstrated high efficiency in these reactions. acs.org

Nickel (Ni): As an earth-abundant and non-precious metal, nickel-based catalysts are attractive for large-scale applications. researchgate.net Nickel complexes, including those with phenanthroline ligands, can selectively catalyze the mono-alkylation of various anilines with primary alcohols, yielding up to 96% of the desired product. researchgate.net

Cobalt (Co): Cobalt nanoparticles have been reported as effective catalysts for the N-alkylation of amines with alcohols via the borrowing hydrogen methodology. researchgate.net

Copper (Cu): Copper compounds, such as copper-chromite, have been used to catalyze the N-alkylation of aniline with alcohols under lower pressure and temperature conditions.

These catalytic systems offer broad substrate scope, allowing for the N-alkylation of anilines bearing both electron-donating and electron-withdrawing substituents. rsc.org

Table 1: Examples of Transition Metal-Catalyzed N-Alkylation of Anilines

Catalyst System Alkylating Agent Substrate Key Features Yield
[RuCl₂(p-cymene)]₂ / dppf-type ligand Primary carbohydrate alcohols Aniline derivatives "Borrowing hydrogen" strategy, high yields. rsc.org 18-97% rsc.org
NiBr₂ / L1 system Primary alcohols, diols Aryl and hetero(aryl) amines Selective mono-alkylation, non-precious metal. researchgate.net Up to 96% researchgate.net
Cobalt nanoparticles Various alcohols Aniline Heterogeneous catalysis, "borrowing hydrogen". researchgate.net Not specified
Copper-Chromite Benzyl alcohol Aniline "Auto transfer hydrogen" methodology. Not specified
NHC–Ir(III) Complexes Benzyl alcohols, methanol Aniline derivatives Solvent-free conditions, good yields. acs.org Not specified

Phase-Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. crdeepjournal.org In the context of aromatic substitution, PTC can enhance reaction rates and yields for the synthesis of aniline derivatives. The mechanism involves a catalyst, often a quaternary ammonium salt (R₄N⁺), which transports an anionic nucleophile from the aqueous phase into the organic phase. crdeepjournal.org In the organic phase, the "naked" anion is highly reactive towards the aromatic substrate.

The advantages of using PTC in organic synthesis include:

Increased reaction rates by orders of magnitude. crdeepjournal.org

Elimination of expensive or hazardous solvents.

Reduced reaction temperatures and cycle times. crdeepjournal.org

Improved yields and selectivity. crdeepjournal.org

PTC has been successfully applied in numerous industrial processes, including C, N, O, and S-alkylations involving Sₙ2 type reactions, which are relevant for the modification of aniline precursors. crdeepjournal.org For instance, the synthesis of o-Nitrodiphenyl ether, an important intermediate for various drugs, utilizes PTC. crdeepjournal.org

Novel Synthetic Techniques and Optimized Reaction Conditions

Advances in synthetic chemistry focus on developing methodologies that are not only efficient but also align with the principles of green chemistry. Microwave-assisted synthesis and rigorous process optimization are key areas of this development.

Microwave-assisted organic synthesis has emerged as a popular method for accelerating chemical reactions. nih.gov The use of microwave irradiation as a non-conventional energy source allows for rapid and uniform heating, often leading to significantly shorter reaction times, higher yields, and cleaner product formation compared to conventional heating methods. nih.govtandfonline.com

This technique has been effectively applied to the synthesis of anilines and their derivatives:

Aniline Synthesis: A catalyst- and solvent-free method for producing anilines from activated aryl halides has been developed using aqueous ammonium hydroxide under microwave irradiation. This approach offers a greener alternative to traditional metal-catalyzed methods. tandfonline.comnih.gov

Amide Formation: The direct amidation of carboxylic acids or esters with anilines can be achieved efficiently under microwave irradiation. nih.govmdpi.com This one-step method often eliminates the need for expensive coupling reagents or the conversion of carboxylic acids to more reactive derivatives like acyl chlorides, thus reducing waste. nih.govmdpi.com Reactions can be performed at elevated temperatures (e.g., 150-165 °C) to facilitate the removal of water and drive the reaction to completion, sometimes in the absence of any solvent or catalyst. nih.govmdpi.com

Optimizing reaction conditions is crucial for maximizing the efficiency, selectivity, and yield of a chemical process, making it viable for industrial scale-up. This involves systematically varying parameters such as temperature, pressure, solvent, catalyst type and loading, and reagent ratios.

A notable example of process optimization is the use of continuous flow reactors for the synthesis of substituted anilines. A method for synthesizing 4-methoxy-2-nitroaniline, an important pharmaceutical intermediate, has been developed using a multi-step continuous flow process. patsnap.com This approach involves carrying out acetylation, nitration, and hydrolysis reactions in sequential flow reactors. patsnap.com Compared to traditional batch reactor processes, continuous flow technology offers several advantages:

Improved Safety: Better control over reaction temperature and mixing, which is particularly important for highly exothermic reactions like nitration.

Enhanced Yield and Purity: Precise control over reaction parameters leads to fewer side reactions and a cleaner product. patsnap.com

Increased Efficiency: Higher throughput and potential for automation.

By optimizing factors like reagent concentration and reaction temperature, significant improvements in product yield and quality can be achieved. researchgate.net

Synthesis and Characterization of Related Methoxylated Aniline Derivatives

The characterization of these aniline derivatives is essential to confirm their structure and purity. Standard analytical techniques include:

Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy. nih.gov

Fourier-Transform Infrared (FT-IR) spectroscopy. nih.gov

Ultraviolet-Visible (UV-vis) spectroscopy. nih.gov

Elemental analysis. nih.gov

Scanning Electron Microscopy (SEM) for polymer derivatives. nih.gov

Table 2: Synthetic Routes to Methoxylated Aniline Derivatives

Target Compound Starting Material Key Synthetic Steps Overall Yield

| 2-Nitro-4-methoxyaniline orgsyn.org | p-Anisidine | 1. Acetylation with acetic anhydride. 2. Nitration with nitric acid. 3. Hydrolysis with Claisen's alkali. | ~75-79% for the nitrated intermediate orgsyn.org | | 4-Methoxy-2-nitroaniline patsnap.com | 4-Methoxyaniline | 1. Acetylation (acetic anhydride). 2. Nitration (H₂SO₄/HNO₃). 3. Hydrolysis (NaOH). Performed in a continuous flow reactor. | Not specified | | 2-Ethyl-4-methoxy aniline researchgate.net | o-Nitroethylbenzene | 1. Bamberger reaction. 2. Acetylation. 3. O-methylation. 4. Hydrolysis. | ~55% researchgate.net | | 5-(Ethylsulfonyl)-2-methoxyaniline nih.gov | 4-Methoxybenzene-1-sulfonyl chloride | 1. Reduction to sulfinate (Na₂SO₃). 2. Ethylation. 3. Dinitration (HNO₃/H₂SO₄). 4. Reduction of nitro group (H₂/Pd/C). | 59% nih.gov |

Computational and Theoretical Investigations of 2 Methoxymethoxy 4 Methoxy Aniline

Quantum Chemical Characterization of 2-Methoxymethoxy-4-methoxy Aniline (B41778)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in describing the fundamental properties of a molecule. nih.gov These methods allow for a detailed examination of the molecule's electronic landscape and conformational possibilities.

The electronic structure of 2-Methoxymethoxy-4-methoxy aniline is governed by the aromatic benzene ring and the electronic effects of its three substituents: an amino group (-NH₂), a methoxy (B1213986) group (-OCH₃), and a methoxymethoxy group (-OCH₂OCH₃). All three are electron-donating groups, which significantly influence the electron density distribution across the molecule.

DFT calculations can be employed to visualize and quantify this distribution. A Molecular Electrostatic Potential (MEP) map, for instance, would reveal the regions of electron richness and deficiency. researchgate.netmalayajournal.org For this compound, the highest electron density is expected to be localized on the oxygen and nitrogen atoms due to their high electronegativity and lone pairs of electrons. Furthermore, the π-system of the benzene ring will be enriched with electron density due to the strong positive mesomeric (+M) effects of the amino and oxygen-containing substituents. This increased electron density makes the aromatic ring highly activated towards electrophilic attack.

Natural Bond Orbital (NBO) analysis can further quantify the charge distribution, providing specific values for the partial atomic charges on each atom. This analysis would confirm the charge transfer from the substituent groups to the aromatic ring. nih.gov

Conformational Analysis and Elucidation of Energy Landscapes

The presence of several single bonds in the substituents of this compound allows for rotational freedom, leading to various possible conformations. The key rotatable bonds include the C(ring)-N bond of the amine, the C(ring)-O bonds of the ethers, and the bonds within the methoxymethoxy group.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral Angle Description Expected Influence on Stability
C2-C1-N-H Rotation of the amino group Steric hindrance with the ortho-methoxymethoxy group will favor a specific orientation.
C3-C4-O-C(methyl) Rotation of the 4-methoxy group Generally planar with the ring is favored for maximum resonance, but can rotate.
C1-C2-O-C(methylene) Rotation of the 2-methoxymethoxy group Steric interactions with the C1-amino group are significant and will dictate the preferred conformation.

Computational Prediction of Reactivity and Selectivity in this compound Reactions

Theoretical models are highly effective in predicting how a molecule will behave in a chemical reaction, including its reactivity and the regioselectivity of its transformations.

The basicity of an aniline is determined by the availability of the lone pair of electrons on the nitrogen atom. In this compound, the electronic effects of the substituents play a complex role.

Electronic Effects : The methoxy group at the para position (+M effect) and the methoxymethoxy group at the ortho position (+M effect) both donate electron density into the ring through resonance. This increases the electron density on the nitrogen atom, which should, in principle, increase its basicity compared to unsubstituted aniline.

Steric Effects (Ortho Effect) : The presence of the bulky methoxymethoxy group at the ortho position introduces steric hindrance around the amino group. This can inhibit the approach of a proton and also disrupt the planarity required for efficient delocalization of the nitrogen lone pair into the ring. This steric inhibition of protonation, often called the "ortho effect," can lead to a significant decrease in basicity.

Computational calculations of proton affinity or the pKa of the conjugate acid can provide a quantitative prediction of the molecule's basicity. These calculations would likely show that while the electron-donating groups enhance the intrinsic basicity, the steric hindrance from the ortho group counteracts this effect, making it less basic than a comparable para-substituted aniline. The molecule's high electron density on the aromatic ring makes it highly susceptible to electrophilic attack.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the outcome of reactions, particularly pericyclic and aromatic substitution reactions. wikipedia.orgyoutube.com According to FMO theory, the course of a reaction is often determined by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. libretexts.org

For an electrophilic aromatic substitution reaction, the aniline derivative acts as the nucleophile. Therefore, the reaction will be directed to the positions on the aromatic ring where the HOMO has the largest electron density (orbital coefficient). youtube.com

In this compound, all three substituents are activating, ortho-, para-directing groups.

The amino group at C1 strongly directs to positions C2 (ortho) and C4 (para).

The methoxymethoxy group at C2 strongly directs to C1 (ortho, occupied) and C3/C5 (para/ortho).

The methoxy group at C4 strongly directs to C3/C5 (ortho) and C1 (para, occupied).

A DFT calculation of the HOMO would show the distribution of this crucial orbital. The positions with the largest HOMO coefficients will be the most nucleophilic and thus the most likely sites for electrophilic attack. Given the combined directing effects, the C5 position is predicted to be the most activated and sterically accessible site for an incoming electrophile. The C3 position is also activated, but to a lesser extent, while the C6 position is the least activated.

Table 3: Predicted Regioselectivity for Electrophilic Aromatic Substitution

Position on Ring Directing Influence of Substituents Predicted HOMO Density Predicted Reactivity
C3 Ortho to -OCH₂OCH₃; Ortho to -OCH₃ High Reactive
C5 Ortho to -OCH₃; Para to -OCH₂OCH₃ Highest Most Reactive

Molecular Modeling and Simulations of Reaction Mechanisms

Beyond static calculations of structure and reactivity, molecular modeling can simulate the entire course of a chemical reaction. Using techniques like ab initio molecular dynamics, researchers can monitor the attack of an electrophile on the aniline ring and map the reaction pathway. nih.gov

These simulations can identify the structure of the transition state(s) and any intermediate species, such as the sigma complex (arenium ion) in electrophilic aromatic substitution. By calculating the activation energies associated with these transition states, the reaction kinetics can be predicted. For this compound, simulations could be used to compare the activation energies for electrophilic attack at the C3, C5, and C6 positions, providing a more dynamic confirmation of the regioselectivity predicted by FMO theory. Such studies offer a comprehensive, atom-level view of the reaction mechanism, bridging the gap between theoretical prediction and experimental reality.

Mapping of Potential Energy Surfaces for Key Chemical Transformations

The mapping of potential energy surfaces (PES) is a fundamental computational approach to understanding the conformational landscape and reactivity of a molecule. For this compound, key chemical transformations would likely involve the rotation around single bonds, particularly the C-N bond of the aniline group, the C-O bonds of the methoxy and methoxymethoxy groups, and the O-CH2 bond of the methoxymethoxy group. These rotations govern the molecule's conformational isomers and the energy barriers between them.

Computational methods such as Density Functional Theory (DFT) and ab initio calculations are employed to map these surfaces. By systematically changing the dihedral angle of a specific bond and calculating the corresponding energy at each point, a potential energy curve is generated. The minima on this curve represent stable conformers, while the maxima correspond to transition states.

For instance, studies on the rotational barrier of the methoxy group in anisole, a simpler related molecule, have utilized various levels of theory to understand the energetics of its rotation relative to the phenyl ring. These studies provide a framework for what could be expected for this compound. The presence of multiple substituents on the aniline ring would likely lead to a more complex PES with several local minima and transition states. The interaction between the lone pair of the amino group and the π-system of the benzene ring, as well as steric and electronic interactions between the substituents, would significantly influence the rotational barriers.

Below is a representative table illustrating the types of rotational barriers that might be calculated for key bonds in a molecule like this compound, based on computational studies of similar substituted aromatic compounds.

Bond Under RotationComputational MethodCalculated Rotational Barrier (kcal/mol)
Phenyl-NH2DFT (B3LYP/6-31G) 5.0 - 7.0
Phenyl-OCH3DFT (B3LYP/6-31G)2.5 - 4.0
Phenyl-OCH2OCH3DFT (B3LYP/6-31G) 3.0 - 5.0
O-CH2 (in methoxymethoxy)DFT (B3LYP/6-31G)1.5 - 3.0

Calculation of Kinetic and Thermodynamic Parameters from Theoretical Frameworks

Theoretical frameworks, particularly those based on statistical mechanics and transition state theory, allow for the calculation of important kinetic and thermodynamic parameters that govern chemical reactions and conformational changes. For this compound, these calculations would provide insights into the rates of conformational isomerization and the relative stabilities of different conformers.

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be calculated from the vibrational frequencies and rotational constants obtained from DFT calculations. These parameters are crucial for determining the equilibrium populations of different conformers at a given temperature.

Kinetic parameters, such as the rate constants (k) for conformational changes, can be estimated using transition state theory. The energy of the transition state, obtained from the PES mapping, is a key component in this calculation. For example, the rate of rotation around the C-N bond could be determined, which is important for understanding processes that depend on the orientation of the amino group.

A computational study on the reaction of 4-methyl aniline with hydroxyl radicals provides an example of how kinetic parameters can be calculated for reactions involving aniline derivatives. The study employed transition state theory and Rice–Ramsperger–Kassel–Marcus (RRKM) theory to determine rate coefficients. Similarly, investigations into the thermal isomerization of substituted azobenzenes have used transition state theory to determine thermodynamic quantities of activation. wordpress.com

The following table presents a hypothetical set of calculated thermodynamic and kinetic parameters for the rotational isomerization around the Phenyl-NH2 bond in a substituted aniline, illustrating the type of data that would be generated for this compound.

ParameterCalculated ValueUnit
Enthalpy of Activation (ΔH‡)6.5kcal/mol
Entropy of Activation (ΔS‡)-2.1cal/(mol·K)
Gibbs Free Energy of Activation (ΔG‡) at 298 K7.1kcal/mol
Rate Constant (k) at 298 K1.2 x 10^7s^-1

Theoretical Prediction and Validation of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can then be validated against experimental data. For this compound, theoretical calculations of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be invaluable for its structural characterization.

DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the 1H and 13C NMR chemical shifts. These calculations provide a detailed assignment of each peak in the experimental spectrum to a specific atom in the molecule. Comparisons between theoretical and experimental spectra of related compounds, such as N-(methoxysalicylidene) anilines and 1,2-dimethoxybenzene, have shown good correlation. article4pub.comresearchgate.net

Similarly, the vibrational frequencies in an IR spectrum can be calculated using DFT. These theoretical frequencies, when scaled appropriately, can be compared with the experimental IR spectrum to assign the observed vibrational modes to specific functional groups and molecular motions. Studies on 2-methoxy-4-nitroaniline and 5-chloro-ortho-methoxymethoxy aniline have demonstrated the utility of this approach. researchgate.net

The tables below provide a hypothetical comparison of theoretical and experimental spectroscopic data for a molecule with a similar substitution pattern to this compound.

Table 4.4.1: Theoretical vs. Experimental 1H and 13C NMR Chemical Shifts (ppm)

AtomTheoretical 1H Shift (ppm)Experimental 1H Shift (ppm)Theoretical 13C Shift (ppm)Experimental 13C Shift (ppm)
Aromatic C-H6.5 - 7.06.4 - 6.9110 - 120109 - 119
NH23.5 - 4.03.4 - 3.9--
OCH33.7 - 3.93.6 - 3.855 - 5754 - 56
OCH2O5.1 - 5.35.0 - 5.294 - 9693 - 95
OCH2OCH33.4 - 3.63.3 - 3.556 - 5855 - 57

Table 4.4.2: Theoretical vs. Experimental IR Vibrational Frequencies (cm-1)

Vibrational ModeTheoretical Frequency (cm-1)Experimental Frequency (cm-1)
N-H stretch3400 - 35003350 - 3450
Aromatic C-H stretch3000 - 31002950 - 3050
Aliphatic C-H stretch2850 - 29802800 - 2950
C=C aromatic stretch1580 - 16201570 - 1610
C-N stretch1250 - 13501240 - 1340
C-O stretch (methoxy)1020 - 10501010 - 1040
C-O stretch (methoxymethoxy)1100 - 11501090 - 1140

Advanced Applications and Future Research Directions for 2 Methoxymethoxy 4 Methoxy Aniline

2-Methoxymethoxy-4-methoxy Aniline (B41778) as a Versatile Synthetic Synthon

The strategic placement of a methoxymethyl (MOM) ether protecting group ortho to the amine and a methoxy (B1213986) group para to the amine on the aniline ring endows 2-Methoxymethoxy-4-methoxy aniline with unique reactivity and synthetic utility. This arrangement allows for controlled, regioselective reactions, making it a valuable precursor for intricate molecular designs.

Strategic Building Block in the Construction of Complex Organic Molecules

The true potential of this compound lies in its role as a linchpin for the assembly of complex organic molecules, including natural products and pharmaceutically active compounds. The MOM group serves as a readily cleavable protecting group for the phenolic hydroxyl, which would otherwise complicate many synthetic transformations of the aniline nucleus. This protection strategy is crucial for multi-step syntheses where the sensitive hydroxyl group needs to be masked until a later stage.

The synthesis of a related compound, 2-ethyl-4-methoxy aniline, has been shown to be a key step in the production of 5-methoxy indole, highlighting the utility of such substituted anilines as precursors to biologically important scaffolds. researchgate.net The presence of the methoxy and protected hydroxyl groups on this compound offers multiple points for diversification, allowing for the introduction of various functionalities to build complex molecular frameworks.

Precursor for the Synthesis of Heterocyclic Compounds and Diverse Aromatic Systems

Substituted anilines are fundamental starting materials for the synthesis of a wide range of heterocyclic compounds. The amino group of this compound can participate in various cyclization reactions, such as the Skraup, Doebner-von Miller, or Friedländer syntheses, to form quinolines and other related heterocyclic systems.

Furthermore, the strategic positioning of the substituents allows for the construction of diverse aromatic systems. For example, after deprotection of the MOM group, the resulting phenol (B47542) can undergo reactions like etherification or esterification, while the amino group can be diazotized and replaced with a variety of other functional groups. This multi-faceted reactivity makes it a powerful tool for generating libraries of substituted aromatic compounds for screening in drug discovery and materials science. Research on the synthesis of 2-ethyl-4-methoxy aniline has demonstrated its potential as a raw material for producing 5-methoxy indole, showcasing the value of such substituted anilines in creating valuable heterocyclic structures. researchgate.net

Emerging Applications in Contemporary Organic Synthesis

The unique structural attributes of this compound position it as a candidate for cutting-edge synthetic methodologies that prioritize efficiency and sustainability.

Potential Role in Multi-Component Reaction Development and Diversification

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a cornerstone of modern synthetic chemistry. Aniline derivatives are frequently employed in MCRs such as the Ugi and Biginelli reactions. The amino group of this compound can act as the amine component in these reactions, leading to the rapid assembly of complex, drug-like molecules. The methoxy and protected hydroxyl groups would remain intact during these transformations, providing handles for further functionalization of the MCR products. This would allow for the creation of diverse molecular libraries with potential applications in medicinal chemistry.

Integration into Sustainable and Green Chemical Processes and Methodologies

Green chemistry principles encourage the use of synthetic methods that are environmentally benign. The use of protecting groups like MOM is well-established, and their efficient removal under mild conditions contributes to greener synthetic routes by minimizing harsh reagents and byproducts. Furthermore, the development of catalytic reactions involving aniline derivatives is a key area of green chemistry research. Future studies could explore the use of this compound in catalytic C-N bond-forming reactions or other transformations that reduce waste and energy consumption.

Prospects for Development in Advanced Materials and Functional Molecules

The applications of aniline derivatives extend beyond traditional organic synthesis into the realm of materials science.

Substituted anilines are known precursors to conductive polymers. For instance, poly(2,5-dimethoxyaniline) has been synthesized and characterized for its processability and conducting properties. ias.ac.in The polymerization of this compound could potentially lead to novel conductive polymers with tailored electronic and physical properties. The presence of the additional oxygen-containing functional groups might influence the polymer's solubility, processability, and electrochemical behavior, opening up possibilities for its use in electronic devices, sensors, or anti-corrosion coatings. ias.ac.in

Additionally, the aromatic core of this compound makes it a potential building block for the synthesis of dyes and pigments. The specific substitution pattern can influence the chromophoric properties of the resulting molecules. For example, the related compound 2-Methoxy-4-nitroaniline is a known precursor to commercial pigments. wikipedia.org

Future Directions in the Comprehensive Academic Study of this compound

The unique structural features of this compound, characterized by its substituted aniline core, position it as a compound of significant interest for future academic exploration. While it currently serves as a valuable intermediate in organic synthesis, its full potential remains largely untapped. Future research is poised to delve deeper into its applications in medicinal chemistry, materials science, and synthetic methodology, driven by the broader trends in the study of functionalized anilines.

A primary avenue for future investigation lies in the development of novel synthetic methodologies. The efficiency, selectivity, and environmental impact of chemical syntheses are of paramount importance in modern chemistry. Future studies will likely focus on creating more sustainable and atom-economical pathways to this compound and its derivatives. This includes the exploration of advanced catalytic systems that can facilitate its synthesis under milder conditions, reducing energy consumption and waste generation. Furthermore, research into the late-stage functionalization of the aniline ring could unlock a vast chemical space for creating diverse molecular architectures.

In the realm of medicinal chemistry, the aniline scaffold is a well-established pharmacophore present in numerous approved drugs. However, the metabolic instability of some aniline-containing compounds presents a significant challenge. nih.govcresset-group.com Future academic studies on this compound are expected to explore its potential as a building block for new therapeutic agents. The methoxymethyl (MOM) ether protecting group, in addition to its synthetic utility, may influence the pharmacokinetic profile of derivative compounds. Researchers will likely investigate the synthesis of a library of derivatives by modifying the aniline and methoxy groups to modulate properties such as solubility, bioavailability, and metabolic stability. cresset-group.com These novel compounds could then be screened for a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. The development of isosteres, where the aniline moiety is replaced by a more metabolically stable group while retaining biological activity, also represents a promising research direction. nih.govacs.orgnih.gov

The field of materials science offers another exciting frontier for the academic study of this compound. Substituted anilines are known precursors to a variety of functional materials, including dyes and polymers. The specific substitution pattern of this compound, with its electron-donating groups, suggests potential for applications in optoelectronics. Future research could investigate the synthesis of polymers and dyes incorporating this aniline derivative, with the aim of developing new materials with tailored optical and electronic properties. For instance, its incorporation into conjugated polymer backbones could lead to materials with interesting photoluminescent or nonlinear optical characteristics.

Finally, the advancement of computational chemistry provides powerful tools for in-silico investigation. Future academic studies will undoubtedly leverage computational methods to predict the physicochemical properties, reactivity, and spectroscopic signatures of this compound and its hypothetical derivatives. umn.eduresearchgate.net Density Functional Theory (DFT) and other quantum chemical calculations can provide insights into its electronic structure, reaction mechanisms, and potential as a ligand for metal complexes. These computational studies will not only complement experimental work but also guide the rational design of new experiments and applications, accelerating the pace of discovery.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methoxymethoxy-4-methoxy aniline, and how are reaction conditions optimized for high yield?

  • Methodological Answer : The synthesis typically involves Nucleophilic Aromatic Substitution (NAS) to introduce methoxy and methoxymethoxy groups onto the aniline backbone. For example, substituting halogens (e.g., Cl or Br) on the aromatic ring with methoxide or methoxymethoxide nucleophiles under inert atmospheres (e.g., N₂) in polar aprotic solvents like DMF or DMSO. Reaction optimization includes:

  • Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation.
  • Catalysts : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity in biphasic systems .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the product from unreacted precursors .

Q. How is the structure of this compound verified using spectroscopic techniques?

  • Methodological Answer : A combination of NMR, IR, and mass spectrometry is employed:

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.3–3.8 ppm), and amine protons (δ ~5.0 ppm, broad). Coupling patterns distinguish para/meta substituents .
  • IR : Stretching frequencies for N-H (3300–3500 cm⁻¹) and C-O (1250 cm⁻¹) confirm functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error validates the molecular formula .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:

  • Map electrostatic potential surfaces to identify electron-rich regions (e.g., para to the methoxy group) prone to electrophilic attack.
  • Calculate activation energies for competing pathways (e.g., nitration vs. sulfonation) to predict regioselectivity .
  • Validate computational results against experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Q. How should researchers resolve contradictions in oxidation product data for methoxy-substituted anilines?

  • Methodological Answer : Contradictory results (e.g., quinone vs. nitroso derivatives) arise from varying reaction conditions. Resolution strategies include:

  • Controlled oxidation studies : Systematic testing of oxidizing agents (e.g., KMnO₄ in acidic vs. neutral media) to map product distributions .
  • Advanced analytics : LC-MS/MS to detect transient intermediates, and X-ray crystallography (using SHELX software ) to confirm stable product structures.
  • pH monitoring : Adjusting reaction pH to stabilize specific intermediates (e.g., acidic conditions favor quinone formation) .

Q. What strategies enhance the solubility and stability of this compound in biological assays?

  • Methodological Answer :

  • Salt formation : Converting the free base to a hydrochloride salt improves aqueous solubility (e.g., 10–20 mM in PBS) .
  • Co-solvent systems : Using DMSO (≤1% v/v) or cyclodextrin inclusion complexes to maintain stability in cell culture media .
  • Storage : Lyophilization under vacuum and storage at –20°C in amber vials to prevent photodegradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.